molecular formula C10H13ClN2 B3004002 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine CAS No. 1480129-17-6

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine

Cat. No. B3004002
CAS RN: 1480129-17-6
M. Wt: 196.68
InChI Key: ZAKPQBWENXTQDN-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, have been synthesized based on pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions, often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary. For example, 4-(Chloromethyl)-2-(methylthio)pyrimidine has a molecular formula of C6H7ClN2S, an average mass of 174.651 Da, and a mono-isotopic mass of 174.001846 Da .

Scientific Research Applications

Antitumor Activity

Pyrimidine derivatives, such as 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine, are known to be present in naturally occurring nucleosides like Formycin A and B, which exhibit significant antitumor activity . These compounds can be synthesized and modified to enhance their efficacy against various cancer cell lines.

Antiviral Properties

The pyrimidine scaffold is also associated with antiviral properties . Derivatives of pyrimidine have been studied for their potential to inhibit the replication of viruses, making them valuable in the development of new antiviral medications .

Analgesic Effects

Some pyrimidine derivatives demonstrate analgesic effects , providing pain relief without the addictive properties of opioids. This makes them an important area of research for new pain management therapies .

Erectile Dysfunction Treatment

The structural framework of pyrimidine has been utilized in the treatment of male erectile dysfunction . Research into this application explores the potential of pyrimidine derivatives to act on specific pathways involved in erectile function .

Hyperuricemia and Gout Prevention

Pyrimidine compounds have been implicated in the treatment and prevention of hyperuricemia and gout . Their ability to modulate uric acid levels in the body is of particular interest for developing new gout medications .

Antibacterial and Antiproliferative Activity

Functionally substituted pyrimidine derivatives have shown promising antibacterial and antiproliferative activity . This suggests their potential use in combating bacterial infections and controlling cell proliferation in diseases like cancer .

Future Directions

Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . It is expected that many novel applications of pyrimidines will be discovered in the future .

properties

IUPAC Name

4-(chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-6-3-9(6)10-12-7(2)4-8(5-11)13-10/h4,6,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKPQBWENXTQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC(=CC(=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine

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